molecular formula C21H14ClNO3 B4856847 methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate

methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate

Cat. No.: B4856847
M. Wt: 363.8 g/mol
InChI Key: RRUJFTPDGYCCTH-ATVHPVEESA-N
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Description

Methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, cyano group, and chlorophenyl moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique electronic properties of the furan and cyano groups make this compound useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and chlorophenyl groups can enhance binding affinity and specificity to the target sites. The furan ring may also play a role in stabilizing the compound’s interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-[5-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 3-[5-[(E)-2-(4-methylphenyl)-2-cyanoethenyl]furan-2-yl]benzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate lies in the combination of the chlorophenyl, cyano, and furan moieties, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c1-25-21(24)16-4-2-3-15(11-16)20-10-9-19(26-20)12-17(13-23)14-5-7-18(22)8-6-14/h2-12H,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUJFTPDGYCCTH-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate
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